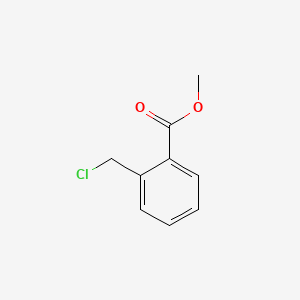

Methyl 2-chloromethylbenzoate

Descripción general

Descripción

Methyl 2-chloromethylbenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 2-(chloromethyl)benzoate, also known as Methyl 2-chloromethylbenzoate or Benzoic acid, 2-(chloromethyl)-, methyl ester, primarily targets the benzylic carbon and the acyl carbon in organic compounds . The benzylic carbon is more electron deficient than the carbon associated with the ester .

Mode of Action

The interaction of Methyl 2-(chloromethyl)benzoate with its targets involves a nucleophilic substitution reaction . The compound exerts a negative inductive effect which decreases the electron density on the benzylic carbon . On the other hand, the acyl carbon of the compound receives a positive mesomeric effect due to the phenyl ring .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(chloromethyl)benzoate involve the conversion of phenylacetonitrile to carboxylic acid and the hydrolysis of acyl cyanide to carboxylic acid . These reactions result in significant downstream effects, altering the chemical structure and properties of the targeted compounds .

Pharmacokinetics

The compound’s molecular weight, polar surface area, and logp value suggest that it may have moderate bioavailability

Result of Action

The molecular and cellular effects of Methyl 2-(chloromethyl)benzoate’s action primarily involve the transformation of organic compounds. The compound’s ability to decrease electron density on the benzylic carbon and increase it on the acyl carbon can lead to significant changes in the structure and properties of the targeted compounds .

Action Environment

The action, efficacy, and stability of Methyl 2-(chloromethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, such as potassium cyanide . Additionally, the conditions of hydrolysis can impact the compound’s ability to convert acyl cyanide to carboxylic acid .

Actividad Biológica

Methyl 2-chloromethylbenzoate (CAS Number: 34040-62-5) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

The compound features a benzoate structure with a chloromethyl group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the chlorination of methyl 2-methylbenzoate. Experimental conditions reported include:

- Temperature : Optimal yields were obtained at around 70°C.

- Chlorine Gas Sparging : Approximately 1.1 moles of chlorine gas were used, resulting in yields of 65-67% for the chlorinated product .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study assessed its efficacy against various bacterial strains, revealing significant inhibition zones, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties. In a controlled study on the pine weevil (Hylobius abietis), it demonstrated significant antifeedant activity, suggesting potential as a natural pesticide alternative. The compound's effectiveness varied among different formulations, with optimal results observed at specific concentrations.

Toxicological Studies

Toxicological assessments have classified this compound as hazardous. It is known to cause severe skin burns and eye damage upon contact and may be corrosive to metals . Safety data sheets recommend handling with appropriate protective equipment.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University tested various concentrations of this compound against common pathogens. Results indicated that higher concentrations (≥100 µg/mL) effectively inhibited bacterial growth, supporting its potential use in developing antimicrobial agents. -

Insecticidal Application :

In field trials, this compound was applied to conifer seedlings to evaluate its protective effects against Hylobius abietis. The treated seedlings showed a reduction in pest damage by over 70%, highlighting its practical applications in forestry management.

Aplicaciones Científicas De Investigación

Synthesis and Production

Methyl 2-chloromethylbenzoate can be synthesized through chlorination processes involving methyl 2-methylbenzoate. For instance, sparging chlorine gas into methyl 2-methylbenzoate at elevated temperatures yields a product with a yield of approximately 65-67% . This synthesis pathway is crucial for producing derivatives that serve in pharmaceutical applications.

Pharmaceutical Applications

Intermediate for Drug Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of dibenzoxepinacetic acid, which is a precursor for olopatadine, an effective anti-allergic medication . The compound's structure allows for further chemical modifications that enhance its therapeutic properties.

Bioactive Compounds

Research indicates that derivatives of this compound exhibit a range of pharmacological activities. For example, related compounds have been studied for their antifungal, antihypertensive, anticancer, and antiviral properties . This highlights the potential of this compound as a scaffold for developing new bioactive molecules.

Agrochemical Applications

Pest Management

this compound has shown promise in agricultural applications, particularly in pest management. Bioassays have demonstrated its potential as an antifeedant against various pests affecting crops, indicating its utility in developing environmentally friendly pesticides .

Case Studies

Análisis De Reacciones Químicas

Chlorination Method

One effective method involves the chlorination of methyl 2-methylbenzoate. The reaction typically requires chlorine gas and can be catalyzed by various free radical initiators such as benzoyl peroxide or UV light. The optimal conditions for this reaction have been found to be:

-

Temperature : 70°C

-

Chlorine gas sparging : Approximately 1.1 moles

Alternative Synthetic Routes

Other synthetic routes include the reaction of phthalide with thionyl chloride followed by methanol treatment. The steps involve:

-

Reacting phthalide with thionyl chloride in xylene at elevated temperatures (100-132°C).

-

Adding methanol to the resulting product at lower temperatures (50-60°C) to yield methyl 2-chloromethylbenzoate .

Chemical Reactions of this compound

This compound is known for its reactivity, particularly in nucleophilic substitution reactions due to the presence of the chloromethyl group.

Nucleophilic Substitution Reactions

The chloromethyl group can be substituted by various nucleophiles, leading to different products:

-

Reagents : Common nucleophiles include amines, thiols, and alkoxides.

-

Example Reaction : When treated with sodium methoxide in methanol, this compound can yield methyl 2-aminomethylbenzoate.

Reduction Reactions

The ester functionality in this compound can be reduced to form corresponding alcohols:

-

Reagents : Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.

-

Example Product : The reduction yields methyl 2-hydroxymethylbenzoate.

Oxidation Reactions

This compound can also undergo oxidation to produce carboxylic acids:

-

Reagents : Potassium permanganate (KMnO4) is often used for this purpose.

-

Example Product : The oxidation results in methyl 2-carboxybenzoate.

Data Table of Chemical Reactions

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | This compound + NaOCH3 | Methanol | Methyl 2-aminomethylbenzoate |

| Reduction | This compound + LiAlH4 | Dry ether | Methyl 2-hydroxymethylbenzoate |

| Oxidation | This compound + KMnO4 | Aqueous solution | Methyl 2-carboxybenzoate |

Propiedades

IUPAC Name |

methyl 2-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHZCIWUDPKSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187650 | |

| Record name | Methyl 2-chloromethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34040-62-5 | |

| Record name | Benzoic acid, 2-(chloromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34040-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloromethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034040625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-chloromethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloromethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLOROMETHYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQL5KKV3B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methyl 2-chloromethylbenzoate typically used for in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its structure, featuring both an electrophilic chloromethyl group and an ester functionality, allows for diverse reactions. For instance, it is utilized in the synthesis of substituted benzothieno[3,2-c]isoquinolin-5(6H)-ones [], pyrido[3´,2´:4,5]thieno[3,2-c]isoquinolin-5(6H)-ones [], and 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives []. These heterocyclic compounds are of significant interest due to their potential biological activities.

Q2: Can you elaborate on the significance of the chloromethyl group in this compound for synthesis?

A2: The chloromethyl group in this compound acts as a reactive site for nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as amines or thiols, into the molecule, leading to the formation of more complex structures. This reactivity is clearly demonstrated in the synthesis of 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives where the chloromethyl group is key for introducing the organylamino substituent [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.